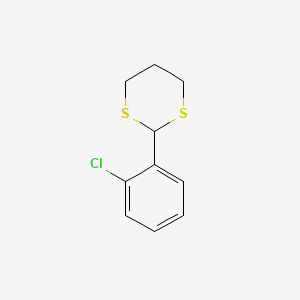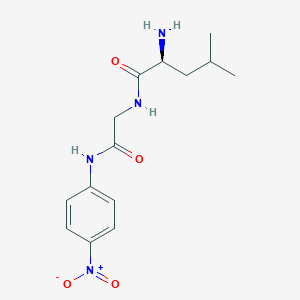![molecular formula C11H14N4O B14469938 2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide CAS No. 67013-00-7](/img/structure/B14469938.png)
2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with a methyl and a prop-2-en-1-yl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide typically involves the reaction of benzoyl chloride with 3-methyl-3-(prop-2-en-1-yl)triaz-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or triazenes.
Aplicaciones Científicas De Investigación
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1E)-3,3-Di(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide
- (E)-1-Methyl-3-(prop-1-en-1-yl)trisulfane
- 2-methyl-prop-2-en-1-ol
Uniqueness
2-[(1E)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern on the triazene moiety, which imparts unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
67013-00-7 |
|---|---|
Fórmula molecular |
C11H14N4O |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
2-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-7-5-4-6-9(10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |
Clave InChI |
ZZNRLEDQDUQGTL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)N=NC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


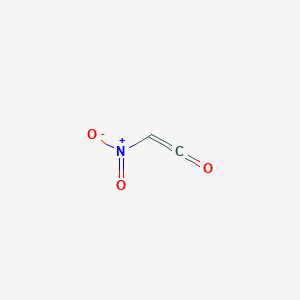
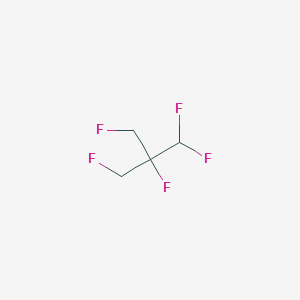


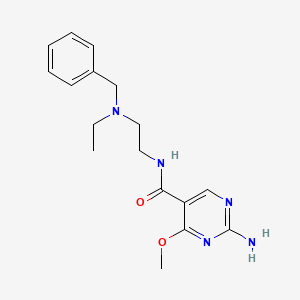

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

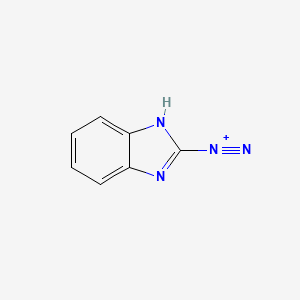
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
